

(S)-2-Iodoheptane: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: 2-Iodoheptane

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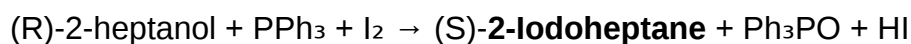
Introduction

(S)-2-Iodoheptane is a chiral alkyl iodide that serves as a valuable building block in organic synthesis. Its stereodefined structure makes it a crucial intermediate in the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. The presence of the iodine atom at a stereogenic center allows for a variety of stereospecific transformations, such as nucleophilic substitution and cross-coupling reactions, enabling the construction of intricate molecular architectures with high stereochemical control. This guide provides an in-depth overview of the synthesis and characterization of (S)-2-iodoheptane, offering detailed experimental protocols and data for researchers in the field.

Synthesis of (S)-2-Iodoheptane

The stereospecific synthesis of (S)-2-iodoheptane is most commonly achieved through the nucleophilic substitution of a chiral precursor, typically a secondary alcohol. A widely employed method is a variation of the Appel reaction, which utilizes triphenylphosphine and iodine. This reaction proceeds via an SN2 mechanism, resulting in a predictable inversion of stereochemistry at the reaction center. Therefore, to obtain (S)-2-iodoheptane, the synthesis would start from (R)-2-heptanol.

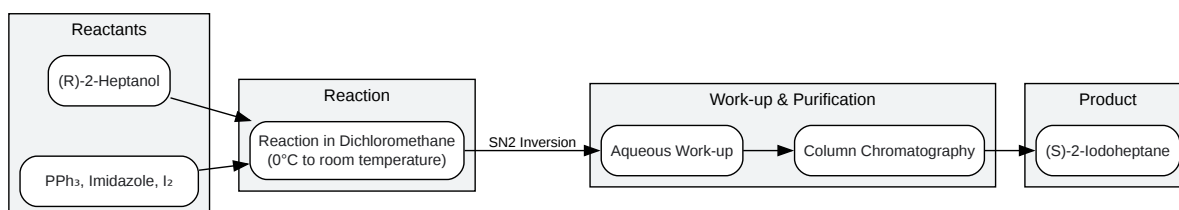
The overall reaction is as follows:



An alternative approach involves the use of a cerium(III) chloride heptahydrate and sodium iodide system, which also facilitates the conversion of alcohols to iodides under mild conditions.[1]

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of (S)-2-iodoheptane from (R)-2-heptanol.



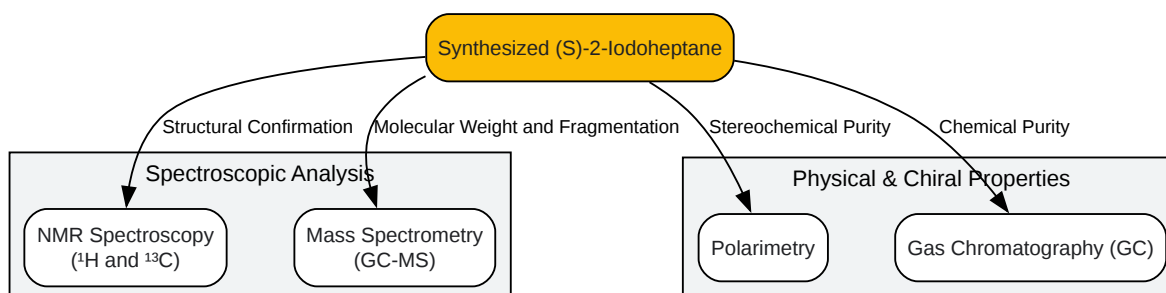
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Caption: Synthesis workflow for (S)-2-iodoheptane.

Characterization of (S)-2-Iodoheptane

The successful synthesis of (S)-2-iodoheptane requires thorough characterization to confirm its identity, purity, and stereochemical integrity. The following analytical techniques are essential for this purpose.

Characterization Workflow



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Caption: Analytical workflow for (S)-2-iodoheptane.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (S)-2-iodoheptane.

Property	Value	Reference
IUPAC Name	(2S)-2-iodoheptane	[2]
Molecular Formula	C ₇ H ₁₅ I	[2]
Molecular Weight	226.10 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid (expected)	
Boiling Point	193.85 °C (estimate)	
Density	1.350 g/cm ³ (estimate)	
Specific Rotation [α]	Not available in cited literature	

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of (S)-2-iodoheptane. The expected chemical shifts for the protons (¹H) and carbons (¹³C) are detailed below. These are predicted values based on the analysis of similar iodoalkanes.[4][5][6]

¹H NMR (Predicted)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃ (C1)	~1.8	Doublet	~6.8
CH (C2)	~4.1	Sextet	~6.8
CH ₂ (C3)	~1.7	Multiplet	
CH ₂ (C4-C6)	~1.3-1.4	Multiplet	
CH ₃ (C7)	~0.9	Triplet	~7.0

¹³C NMR (Predicted)

Carbon	Chemical Shift (ppm)
C1	~28
C2	~35
C3	~43
C4	~31
C5	~27
C6	~22
C7	~14

Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the molecule, as well as to assess its purity. The electron ionization (EI) mass spectrum of **2-iodoheptane** is expected to show a molecular ion peak (M⁺) at m/z 226.[7] Key fragmentation peaks would include the loss of the iodine atom (M-I)⁺ at m/z 99 and other alkyl fragments.

Experimental Protocols

Synthesis of (S)-2-Iodoheptane from (R)-2-Heptanol

This protocol is adapted from general procedures for the iodination of secondary alcohols with inversion of configuration.^[8]^[9]

Materials:

- (R)-2-Heptanol
- Triphenylphosphine (PPh₃)
- Imidazole
- Iodine (I₂)
- Dichloromethane (CH₂Cl₂), anhydrous
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add iodine (1.2 equivalents) portion-wise to the stirred solution. The mixture will turn dark brown.
- Slowly add (R)-2-heptanol (1.0 equivalent) to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield pure (S)-**2-iodoheptane**.

Characterization Protocols

- Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Process the spectra and compare the chemical shifts, multiplicities, and integration values with the expected data.
- Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).
- Inject the solution into a GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar column).
- Run a temperature program that allows for the separation of the product from any impurities.
- Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The gas chromatogram will indicate the purity of the sample.

- Accurately prepare a solution of the sample of known concentration (c , in g/mL) in a suitable solvent (e.g., ethanol or chloroform).
- Calibrate the polarimeter.
- Fill a polarimeter cell of a known path length (l , in dm) with the solution.
- Measure the observed optical rotation (α) at a specific temperature (e.g., 20 °C) and wavelength (usually the sodium D-line, 589 nm).
- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$.
- The sign of the rotation (+ or -) will indicate whether the sample is dextrorotatory or levorotatory. The magnitude of the rotation is indicative of the enantiomeric excess of the sample. The specific rotation for the pure (S)-enantiomer is not readily available in the literature and would need to be determined experimentally.^[10]

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